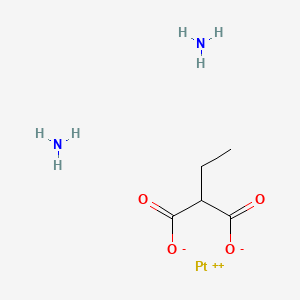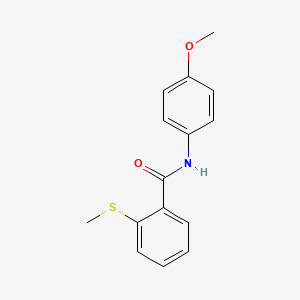
N-(4-methoxyphenyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(methylthio)benzamide is a member of benzamides.
Applications De Recherche Scientifique
Structural Analysis and Antioxidant Activity
- N-(4-methoxyphenyl)-2-(methylthio)benzamide has been studied for its molecular structure and antioxidant properties. It was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. This compound exhibited significant antioxidant properties in the DPPH free radical scavenging test (Demir et al., 2015).
Neurological Research
- This compound was used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research, demonstrating decreased receptor densities in patients, correlating with worsening clinical symptoms (Kepe et al., 2006).
Corrosion Inhibition
- The compound was part of a study on corrosion inhibition of mild steel in acidic environments. It showed that the methoxy substituent enhances inhibition efficiency, contributing to the development of effective corrosion inhibitors (Mishra et al., 2018).
Chemical Reactions and Rearrangements
- Studies have shown its involvement in photodecomposition reactions and heavy-atom tunneling mechanisms. It's useful in understanding complex chemical reaction pathways and molecular rearrangements (Inui et al., 2013).
Synthesis of Pharmacologically Active Compounds
- The compound has been used in the synthesis of pharmacologically active compounds, including those with potential neuroleptic activity. It plays a crucial role in the development of new drugs (Iwanami et al., 1981).
Propriétés
Formule moléculaire |
C15H15NO2S |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H15NO2S/c1-18-12-9-7-11(8-10-12)16-15(17)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17) |
Clé InChI |
ORYYJXDJYAGAPG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


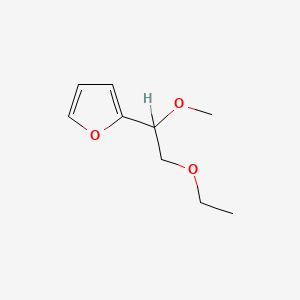
![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)
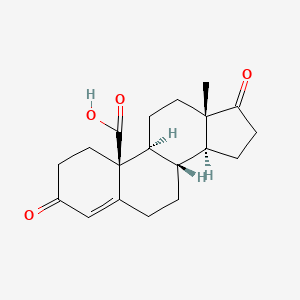


![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1199237.png)


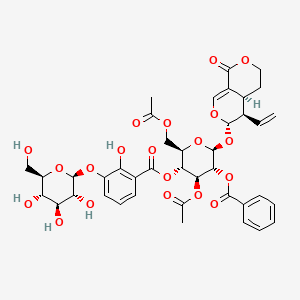
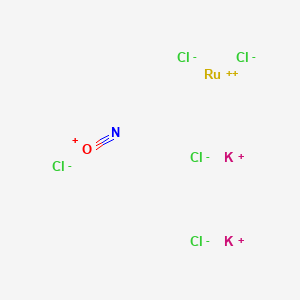
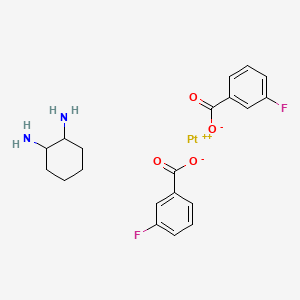
![2-[(3R,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1199249.png)
